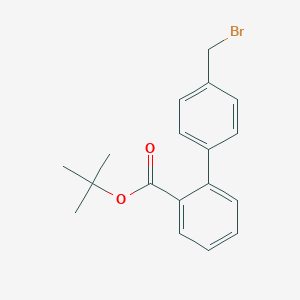

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

Description

The exact mass of the compound Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[4-(bromomethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXCWNQNVMAENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150847 | |

| Record name | tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-40-6 | |

| Record name | tert-Butyl 4-bromomethylbiphenyl-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmisartan impurity H [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4'-(BROMOMETHYL)BIPHENYL-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME3I28O0TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate chemical properties

An In-Depth Technical Guide to Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate: A Key Intermediate in Modern Pharmaceutical Synthesis

Executive Summary

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a protected carboxylic acid on one phenyl ring and a reactive bromomethyl group on the other, makes it a quintessential building block in multi-step organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its critical role as a key intermediate in the manufacturing of Angiotensin II Receptor Blockers (ARBs), most notably Telmisartan. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices.

Chapter 1: Introduction and Significance in Medicinal Chemistry

The utility of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is intrinsically linked to the development of the "sartan" class of drugs. These drugs are antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key player in the Renin-Angiotensin System (RAS), which regulates blood pressure and cardiovascular function.

The Renin-Angiotensin Signaling Pathway

Sartan drugs, synthesized using intermediates like Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, provide therapeutic benefits by blocking the action of Angiotensin II.[1] Angiotensin II is a potent vasoconstrictor that, upon binding to the AT₁ receptor, initiates a cascade of physiological effects including increased blood pressure, aldosterone secretion, and sodium retention.[1] By competitively inhibiting this receptor, sartans effectively mitigate these effects, making them a cornerstone in the treatment of hypertension and related cardiovascular diseases.[2][3] The biphenyl scaffold provided by this intermediate is crucial for orienting the functional groups of the final drug molecule for optimal binding within the AT₁ receptor pocket.

Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of sartan drugs.

Chapter 2: Physicochemical Properties and Characterization

Accurate identification and characterization of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate are paramount for its successful use in synthesis, ensuring purity and predicting reactivity.

Chemical Identity

-

IUPAC Name: tert-butyl 2-[4-(bromomethyl)phenyl]benzoate[4][5]

-

Synonyms: 2-Boc-4'-bromomethyl biphenyl, Telmisartan Impurity H, 1,1-Dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate[2][4][6]

Caption: Chemical structure of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Solid, white to off-white crystalline powder | [3] |

| Melting Point | 108-110 °C | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and DMSO | [2][3] |

| Accurate Mass | 346.0568 Da | [4][5] |

| Storage Temp. | +4°C, in a cool, dry place | [2][5] |

Spectroscopic Profile

Confirmation of the structure and purity is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (~1.3-1.5 ppm), a singlet for the two benzylic protons of the -CH₂Br group (~4.5 ppm), and a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm) corresponding to the eight protons of the biphenyl system.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the quaternary carbons of the tert-butyl group, the ester carbonyl carbon (~165-170 ppm), the benzylic carbon (~32-34 ppm), and multiple signals in the aromatic region for the biphenyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands include strong C-H stretching from the alkyl and aromatic groups (~2850-3100 cm⁻¹), a very strong C=O stretch from the ester carbonyl group (~1715 cm⁻¹), and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 346 and 348.[10] A common fragmentation pattern involves the loss of the tert-butyl group.

-

X-Ray Crystallography: The single-crystal X-ray structure has been reported, confirming the molecular geometry and monoclinic crystal class (space group P2₁/c).[11]

Chapter 3: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate involves the selective free-radical bromination of its precursor, tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[3]

Synthetic Protocol: Radical Bromination

This protocol is adapted from established industrial procedures.[3]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 eq), N-bromosuccinimide (NBS) (1.1-1.2 eq), and a suitable solvent such as methyl acetate or carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and maintain under a nitrogen atmosphere. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed. The reaction mixture often loses the characteristic orange color of bromine as the NBS is consumed.[3]

-

Work-up: Cool the reaction mixture. If using a non-polar solvent like CCl₄, the succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a solvent system like isopropanol/water or hexane/ethyl acetate to yield the final product as a white solid.[3][12]

Mechanistic Rationale

The conversion of the benzylic methyl group to a bromomethyl group proceeds via a classic free-radical chain reaction. The choice of NBS is critical as it provides a low, constant concentration of elemental bromine (Br₂), which minimizes side reactions like aromatic bromination.

Caption: Final steps in Telmisartan synthesis utilizing the key intermediate.

Experimental Protocol: Synthesis of Telmisartan tert-butyl ester

This protocol describes the alkylation step.

-

Setup: To a solution of the benzimidazole precursor (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 eq) at room temperature under an inert atmosphere. [13]2. Anion Formation: Stir the mixture for 15-30 minutes to allow for the complete deprotonation of the benzimidazole nitrogen, forming a nucleophilic anion.

-

Alkylation: Add a solution of Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.0-1.1 eq) in the same solvent dropwise, maintaining the temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours until completion (monitored by HPLC). [14]5. Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude Telmisartan tert-butyl ester can then be purified, often by column chromatography or recrystallization, before proceeding to the final deprotection step.

The final step involves the hydrolysis of the tert-butyl ester, typically under acidic conditions (e.g., trifluoroacetic acid or methanolic HCl), to yield Telmisartan. [15]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's hazardous properties.

GHS Hazard Classification

| Hazard Class | Code | Statement | Reference(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][7] |

| Aquatic Hazard (Chronic) | H413 | May cause long lasting harmful effects to aquatic life | [4][7] |

Recommended Safety and Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. [16]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [16]In case of skin contact, wash immediately with plenty of soap and water. [16]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [2]Keep away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]

References

-

Fisher Scientific. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 97%.

-

PubChem. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

ChemicalBook. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

Fisher Scientific. Safety Data Sheet: tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

J&K Scientific. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 98%.

-

Goossen, L. J., & Lauth-de Viguerie, N. (2007). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 3, 27.

-

New Drug Approvals. TELMISARTAN PART 2/3. (2015).

-

Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

-

Reddy, K. S. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 1(3), 461-465.

-

Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.

-

LGC Standards. 4'-(Bromomethyl)biphenyl-2-carboxylic Acid tert-Butyl Ester.

-

TCI Chemicals. Safety Data Sheet: tert-Butyl 4-Bromobutanoate.

-

Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10.

-

Google Patents. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.

-

Google Patents. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan.

-

SIELC Technologies. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. (2018).

-

PubChemLite. Tert-butyl (2s,4s)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate.

-

BenchChem. An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals.

-

Naveen, S., et al. (2006). Crystal Structure of a Bioactive 4-Bromomethyl-biphenyl-2-carboxylic Acid tert-Butyl Ester. Analytical Sciences: X-ray Structure Analysis Online, 22, x179-x180.

-

Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane.

-

NIST. 2,4-Di-tert-butylphenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]

- 4. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | C18H19BrO2 | CID 9906257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4’-(Bromomethyl)biphenyl-2-carboxylic Acid tert-Butyl Ester [lgcstandards.com]

- 6. tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate | SIELC Technologies [sielc.com]

- 7. jk-sci.com [jk-sci.com]

- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2,4-Di-tert-butylphenol [webbook.nist.gov]

- 10. PubChemLite - Tert-butyl (2s,4s)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (C12H19BrF3NO3) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]

- 14. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 15. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 16. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Analysis of tert-Butyl 4'-(Bromomethyl)biphenyl-2-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonist, Telmisartan, which is used in the management of hypertension.[1] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the spectroscopic and structural data for tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, alongside the experimentally determined crystal structure, providing a robust framework for the characterization of this important synthetic building block.

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is characterized by a biphenyl core, substituted with a tert-butyl carboxylate group at the 2-position and a bromomethyl group at the 4'-position.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉BrO₂ | [2] |

| Molecular Weight | 347.25 g/mol | [2] |

| CAS Number | 114772-40-6 | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, and DMSO | [4] |

The definitive three-dimensional arrangement of the molecule in the solid state has been elucidated by X-ray crystallography.[5] The crystal structure confirms the connectivity and provides precise bond lengths and angles, serving as the ultimate reference for the compound's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate in a suitable deuterated solvent, such as CDCl₃, would exhibit distinct signals corresponding to the aromatic, bromomethyl, and tert-butyl protons.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.80 | Multiplet | 8H | Ar-H | The eight protons on the biphenyl rings will resonate in this region, with their exact chemical shifts and multiplicities determined by their substitution pattern and through-space interactions. |

| ~ 4.53 | Singlet | 2H | -CH₂Br | The two protons of the bromomethyl group are chemically equivalent and are deshielded by the adjacent bromine atom and the aromatic ring, resulting in a singlet in this region. This is consistent with the observed chemical shift for the bromomethyl protons in the related compound, 4-bromomethylbiphenyl.[6] |

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show a characteristic singlet in the upfield region of the spectrum. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.

Sources

- 1. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Tert-Butyl 4-bromomethyl) Biphenyl-2-carboxylate 114772-40-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR spectrum [chemicalbook.com]

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

In the landscape of modern drug development, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (Molecular Formula: C₁₈H₁₉BrO₂, Molecular Weight: 347.25 g/mol ) is a key bifunctional building block frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), most notably sartans (angiotensin II receptor blockers).[1] Its unique structure, featuring a sterically hindered tert-butyl ester and a reactive benzylic bromide, necessitates a robust analytical methodology for identity confirmation, purity assessment, and impurity profiling.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[2][3] Its unparalleled sensitivity and specificity allow for definitive structural elucidation and quantification even at trace levels. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this critical intermediate, delving into the causality behind instrumental choices, detailing validated protocols, and exploring the predictable yet intricate fragmentation patterns that serve as its molecular fingerprint.

Section 1: Foundational Principles—Choosing the Right Tools for the Molecule

The success of any MS analysis hinges on the judicious selection of an ionization source and mass analyzer tailored to the analyte's physicochemical properties. Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is a moderately non-polar, thermally stable small molecule, which directly informs our instrumental strategy.[4][5]

The Ionization Conundrum: ESI vs. APCI

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile compounds, including large biomolecules.[6][7] It generates ions from a solution by creating a fine mist of charged droplets in a strong electric field.[7] While our target molecule is not highly polar, ESI can still be effective, typically by forming protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially with appropriate mobile phase modifiers.[8][9] However, ionization efficiency for less polar molecules can be suboptimal.

Atmospheric Pressure Chemical Ionization (APCI): APCI is exceptionally well-suited for small, thermally stable molecules of low to moderate polarity, making it a superior choice for this analyte.[4][10][11] The process involves vaporizing the LC eluent in a heated nebulizer, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge.[4][5] This mechanism is generally more robust and less susceptible to matrix suppression for compounds like tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate compared to ESI.[12]

Verdict: While both sources can be functional, APCI is recommended for its higher ionization efficiency and more reliable response for this specific molecular structure.

The Mass Analyzer: Why High Resolution Matters

For definitive structural confirmation and impurity analysis, a high-resolution mass spectrometer is indispensable. The Quadrupole Time-of-Flight (Q-TOF) hybrid mass spectrometer is the instrument of choice.[13][14]

-

High Mass Accuracy: A Q-TOF instrument provides sub-5 ppm mass accuracy, enabling the confident determination of the elemental composition of the parent ion and its fragments.[15]

-

High Resolution: It can distinguish between ions with very similar mass-to-charge ratios, crucial for separating the analyte signal from co-eluting impurities or matrix interferences.[14][15]

-

Tandem MS (MS/MS) Capability: The combination of a quadrupole (for precursor ion selection) and a TOF analyzer (for fragment ion detection) allows for collision-induced dissociation (CID) experiments.[14][16] This is essential for breaking the molecule apart in a controlled manner to elucidate its structure.

Section 2: A Validated Experimental Workflow

The following protocols represent a self-validating system designed for robustness and reproducibility. The entire workflow, from sample preparation to data acquisition, is visualized below.

Caption: High-level workflow for the LC-MS analysis of the target compound.

Protocol: Sample Preparation

A clean sample is paramount for high-quality data and minimizing instrument downtime.[17][18]

-

Stock Solution Preparation: Accurately weigh ~10 mg of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate standard and dissolve it in 10 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile and deionized water to achieve a final concentration of approximately 10 µg/mL.[19]

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates.[19] This step is critical to prevent clogging of the LC system.

Protocol: Liquid Chromatography (LC) Method

A robust chromatographic method ensures the analyte is well-separated from potential impurities and delivered consistently to the mass spectrometer.[20][21]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation ([M+H]⁺ formation) in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting the analyte. |

| Gradient | 50% B to 95% B over 10 minutes | A gradient ensures efficient elution and sharp peak shape. |

| Flow Rate | 0.4 mL/min | A standard flow rate compatible with most APCI sources. |

| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |

Protocol: Mass Spectrometry (APCI-QTOF) Parameters

These parameters serve as a starting point and should be optimized for the specific instrument used.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive APCI | Expected to provide the highest sensitivity for this compound. |

| Mass Range | 100 - 500 m/z | Covers the molecular ion and expected fragment ions. |

| Corona Current | 4.0 µA | Initiates the chemical ionization cascade. |

| Nebulizer Gas | Nitrogen, 45 psi | Assists in aerosol formation. |

| Vaporizer Temp. | 400 °C | Ensures complete desolvation of the analyte. |

| Capillary Voltage | 3500 V | Directs ions into the mass analyzer. |

| Fragmentor Voltage | 120 V | A moderate voltage to ensure stable ion transmission with minimal in-source fragmentation. |

| Collision Energy (for MS/MS) | 10-40 eV (Ramped) | A range of energies is used to generate a rich spectrum of fragment ions. |

Section 3: Decoding the Data—Spectra and Fragmentation Pathways

The mass spectrum provides a wealth of structural information. The key is knowing what to look for.

Full Scan (MS1) Spectrum: The Bromine Signature

The most telling feature in the full scan spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "M" and "M+2" peak pair with a roughly 1:1 intensity ratio for any ion containing a bromine atom.[22]

Expected Molecular Ions:

| Ion Species | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₁₈H₂₀BrO₂⁺ | 347.0641 | 349.0621 |

| [M+Na]⁺ | C₁₈H₁₉BrNaO₂⁺ | 369.0461 | 371.0440 |

The observation of the 347/349 m/z pair with high mass accuracy provides definitive confirmation of the compound's identity and elemental composition.

Tandem MS (MS/MS) Analysis: The Fragmentation Fingerprint

By selecting the [M+H]⁺ ion (m/z 347) and subjecting it to collision-induced dissociation (CID), we can map the molecule's structural weaknesses. The fragmentation is predictable and driven by the stability of the resulting ions and neutral losses.

Primary Fragmentation Pathways:

-

Loss of Isobutylene: The tert-butyl ester group is prone to fragmentation via a facile neutral loss of isobutylene (C₄H₈, 56.06 Da), resulting in a protonated carboxylic acid fragment. This is a classic fragmentation pathway for tert-butyl esters.[23][24]

-

Loss of a Bromine Radical: The carbon-bromine bond is relatively weak. Cleavage results in the loss of a bromine radical (Br•, 79/81 Da) to form a highly stable biphenylmethyl carbocation.[22][25]

-

Benzylic Cleavage (Tropylium Formation): A related cleavage is the formation of the tropylium ion or, more accurately in this complex structure, the biphenylmethyl cation via loss of the bromine atom. This is often the most intense peak (base peak) in the spectrum of benzylic halides.[25][26]

Caption: Predicted primary fragmentation pathways for the target compound.

Section 4: Method Validation—Ensuring Trustworthiness and Compliance

A developed method is incomplete without rigorous validation to prove it is fit for its intended purpose. All validation experiments must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29][30]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by showing no interference at the retention time of the analyte in a blank sample and by achieving baseline separation from known impurities.

-

Linearity and Range: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be >0.99, indicating a linear relationship between concentration and response over a defined range.

-

Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability: The precision of multiple measurements of the same sample under the same operating conditions over a short interval.

-

Intermediate Precision: Assesses the effects of random events on the precision of the analytical procedure (e.g., different days, different analysts, different equipment).

-

Both are expressed as Relative Standard Deviation (%RSD), which should be <2%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).

Conclusion

The mass spectrometric analysis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is a clear illustration of applying first principles of analytical chemistry to solve real-world challenges in pharmaceutical development. A Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-APCI-QTOF-MS) approach provides a comprehensive and definitive analytical solution. By understanding the molecule's inherent chemical properties, we can select the optimal instrumentation and predict its fragmentation behavior with high confidence. The characteristic bromine isotopic pattern serves as an unmistakable identifier in full scan mode, while the predictable losses of isobutylene and the bromine atom in MS/MS mode provide irrefutable structural confirmation. When underpinned by a rigorous validation protocol compliant with ICH guidelines, this methodology ensures the highest degree of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][27]

-

MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link][10]

-

Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link][13]

-

Wikipedia. Atmospheric-pressure chemical ionization. [Link][4]

-

ACS Publications. Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals | Analytical Chemistry. [Link][12]

-

LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link][5]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][28]

-

International Council for Harmonisation. Quality Guidelines. [Link][31]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][29]

-

PubMed Central. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link][14]

-

International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][30]

-

The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

ACS Publications. Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. [Link][8]

-

The Center for Professional Advancement. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. [Link][20]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link][19]

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link][17]

-

Metwarebio. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link][6]

-

Premier General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link][25]

-

ResearchGate. (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link][15]

-

ResearchGate. Applications of LC-MS Methodology: In the Development of Pharmaceuticals. [Link]

-

PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

SIELC Technologies. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. [Link][1]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link][18]

-

The University of Nevada, Reno. Unraveling the Mechanism of Electrospray Ionization. [Link][9]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link][22]

-

Royal Society of Chemistry. Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link][2]

-

PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. [Link]

-

International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link][3]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][23]

-

ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link][26]

-

ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

Sources

- 1. tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate | SIELC Technologies [sielc.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. ijrar.com [ijrar.com]

- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 5. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 6. poseidon-scientific.com [poseidon-scientific.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. argenta2.chem.unr.edu [argenta2.chem.unr.edu]

- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. labcompare.com [labcompare.com]

- 14. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. biocompare.com [biocompare.com]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry | CfPIE [cfpie.com]

- 21. LC-MS Method Development [intertek.com]

- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 26. researchgate.net [researchgate.net]

- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 28. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 29. starodub.nl [starodub.nl]

- 30. database.ich.org [database.ich.org]

- 31. ICH Official web site : ICH [ich.org]

Navigating the Solubility Landscape of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, dictates purification strategies, and ultimately influences the bioavailability of the final drug product. This guide focuses on tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension.[1][2][3] Specifically, this document provides an in-depth technical overview of its solubility in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its quantitative determination. For researchers, scientists, and drug development professionals, a thorough comprehension of this compound's solubility profile is not merely academic—it is a cornerstone of efficient process development, enabling rational solvent selection for synthesis, crystallization, and formulation.

Molecular Structure and its Influence on Solubility

The solubility behavior of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is intrinsically linked to its molecular architecture. The molecule, with the chemical formula C18H19BrO2, possesses distinct regions of varying polarity that dictate its interactions with different solvents.[4]

-

Non-polar Core: The biphenyl backbone and the bulky tert-butyl group constitute a large, non-polar region. This structure results in significant van der Waals forces and makes the molecule inherently more soluble in non-polar organic solvents.

-

Polar Functional Groups: The presence of the ester (-COO-) and the bromomethyl (-CH2Br) groups introduces polarity to the molecule. These groups can participate in dipole-dipole interactions, suggesting that the compound will not be entirely insoluble in solvents with some degree of polarity.

The interplay between the large non-polar surface area and the localized polar functionalities is the primary determinant of the compound's solubility profile, making the principle of "like dissolves like" a useful, albeit simplified, starting point for solvent selection. A more nuanced understanding requires empirical data.

Known Solubility Data: A Qualitative Overview

| Solvent | Chemical Class | Known Solubility | Citation(s) |

| Chloroform (CHCl3) | Halogenated Hydrocarbon | Soluble | [2][3] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [2][3] |

Table 1: Qualitative Solubility of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate in Selected Organic Solvents.

The solubility in these solvents, which range from the relatively non-polar chloroform to the highly polar aprotic DMSO, underscores the dual nature of the molecule. However, for process optimization, precise quantitative data is indispensable. The following sections of this guide are therefore dedicated to the experimental determination of this critical parameter.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method .[5][6] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate (solid)

-

Selected organic solvents (e.g., acetonitrile, methanol, toluene, hexane, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and PTFE syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Rationale: An excess of solid is crucial to ensure that the solution becomes saturated.

-

Action: Add an excess amount of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate to a glass vial. The amount should be more than you anticipate will dissolve. Record the approximate mass.

-

Action: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium is time-dependent. Constant agitation ensures the entire solvent volume is exposed to the solid, and a sufficient duration (24-72 hours) allows the dissolution and precipitation rates to equalize.[6] Temperature control is critical as solubility is temperature-dependent.

-

Action: Securely cap the vial to prevent solvent evaporation.

-

Action: Place the vial in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for 24 to 72 hours. A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Rationale: It is imperative to separate the saturated solution from the undissolved solid without altering the equilibrium (e.g., by temperature changes). Centrifugation pellets the bulk of the solid, and filtration removes any remaining fine particles.

-

Action: Remove the vial from the shaker and let it stand at the same temperature to allow the solid to settle.

-

Action: Centrifuge the vial for 10-15 minutes to further pellet the undissolved solid.

-

Action: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial. This is your saturated solution sample.

-

-

Quantification by HPLC:

-

Rationale: HPLC is a highly accurate and precise method for determining the concentration of organic compounds in a solution.[9] A calibration curve is essential for converting the detector response (peak area) into a concentration.

-

Action: Prepare a series of standard solutions of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate in the same solvent with known concentrations.

-

Action: Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile and water, UV detection at an appropriate wavelength).

-

Action: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the range of your calibration standards.

-

Action: Inject the standards and the diluted sample onto the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Action: Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve.

-

Action: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Action: Account for the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

-

Interpreting and Applying Solubility Data

The quantitative solubility data generated through the above protocol is a powerful tool for the research and development scientist.

Caption: Logical relationship between molecular structure and expected solubility.

-

Reaction Solvent Selection: For homogeneous reactions, a solvent in which all reactants have high solubility is preferred to maximize reaction rates.

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This allows for efficient dissolution followed by high-yield precipitation of the pure compound upon cooling.

-

Chromatography: Solubility in the mobile phase is a key factor in developing effective chromatographic purification methods.

-

Formulation Development: For preclinical studies, understanding solubility in various pharmaceutically acceptable solvents is the first step toward developing a suitable formulation for in vivo testing.

By systematically determining the solubility of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate in a range of relevant organic solvents, researchers can make informed, data-driven decisions that accelerate the development timeline and enhance the robustness of their chemical processes.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ACS Publications. (2018, May 7). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Analytical Chemistry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Retrieved from [Link]

-

CORE. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

-

J&K Scientific. (n.d.). tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 98%. Retrieved from [Link]

Sources

- 1. 4’-(Bromomethyl)biphenyl-2-carboxylic Acid tert-Butyl Ester [lgcstandards.com]

- 2. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. who.int [who.int]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | C18H19BrO2 | CID 9906257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

Synthesis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate from 4'-methylbiphenyl

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate from 4'-Methylbiphenyl

This guide provides a comprehensive overview of a reliable and scalable synthetic route to tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, a key intermediate in the development of pharmaceuticals, notably angiotensin II receptor antagonists.[1] The synthesis commences from the readily available starting material, 4'-methylbiphenyl. We will delve into a two-step synthetic sequence, elucidating the mechanistic underpinnings and rationale behind the chosen methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Strategic Overview: A Two-Pronged Approach

The retrosynthetic analysis of the target molecule logically dictates a two-step approach starting from 4'-methylbiphenyl. The primary transformations involve the introduction of a tert-butoxycarbonyl group at the 2-position of the biphenyl system and the subsequent selective bromination of the methyl group at the 4'-position.

Step 1: Introduction of the tert-Butoxycarbonyl Group. While Friedel-Crafts acylation is a classic method for installing acyl groups on aromatic rings, achieving regioselective acylation at the sterically hindered 2-position of a biphenyl system can be challenging and may lead to mixtures of isomers.[2][3][4] A more robust and selective strategy involves a modern cross-coupling reaction. The Suzuki-Miyaura coupling provides a highly efficient and versatile method for the construction of biaryl systems with excellent control over regiochemistry.[5][6] Therefore, our strategy will first focus on synthesizing an appropriate boronic acid derivative to be coupled with a suitable aryl halide.

Step 2: Selective Benzylic Bromination. The second transformation involves the conversion of the 4'-methyl group to a bromomethyl group. This is a classic example of a free-radical halogenation at a benzylic position.[7][8] The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[7][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low, steady concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic bromination.[7][10]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic strategy for tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Part 1: Synthesis of tert-Butyl 4'-Methylbiphenyl-2-carboxylate via Suzuki-Miyaura Coupling

This step focuses on the regioselective construction of the biphenyl core bearing the required substituents. We will utilize a Suzuki-Miyaura cross-coupling reaction between (2-(tert-butoxycarbonyl)phenyl)boronic acid and 4-iodotoluene.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-iodotoluene) to form a Pd(II) species.

-

Transmetalation: The boronic acid derivative reacts with a base to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biphenyl product, regenerating the Pd(0) catalyst.

Experimental Protocol

Materials:

-

(2-(tert-Butoxycarbonyl)phenyl)boronic acid

-

4-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-(tert-butoxycarbonyl)phenyl)boronic acid (1.1 equivalents), 4-iodotoluene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2.0 equivalents).

-

The reaction mixture is degassed by bubbling nitrogen through it for 15-20 minutes.

-

The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

-

The organic layer is separated, washed with water and then with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 4'-methylbiphenyl-2-carboxylate as a solid.

Caption: Workflow for the synthesis of tert-butyl 4'-methylbiphenyl-2-carboxylate.

Part 2: Synthesis of tert-Butyl 4'-(Bromomethyl)biphenyl-2-carboxylate via Benzylic Bromination

This step selectively brominates the benzylic methyl group of the intermediate synthesized in Part 1.

Mechanism of Radical Bromination with NBS

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or UV irradiation.[9] The resulting radicals abstract a hydrogen atom from the N-Br bond of NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and HBr.[7][9] This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired product and a new bromine radical, thus propagating the chain reaction.[9][10]

Experimental Protocol

Materials:

-

tert-Butyl 4'-methylbiphenyl-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Methyl acetate

-

Isopropanol

-

Water

-

Anhydrous sodium acetate

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, charge tert-butyl 4'-methylbiphenyl-2-carboxylate (1.0 equivalent), N-bromosuccinimide (1.05-1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).[1]

-

Add methyl acetate as the solvent.

-

Heat the mixture to reflux (around 60 °C) under a nitrogen atmosphere. The reaction is typically monitored by the disappearance of the orange color of the reaction mixture, indicating the consumption of NBS.[1] This usually takes 2-4 hours.

-

Once the reaction is complete, cool the mixture. A portion of the solvent can be distilled off at atmospheric pressure.[1]

-

Add isopropanol and water, followed by anhydrous sodium acetate.[1]

-

Cool the mixture to 15-25 °C and continue stirring for about an hour to facilitate precipitation.[1]

-

The precipitated product is collected by filtration (centrifugation on a larger scale), washed with a mixture of acetone and water, and then dried under vacuum to yield tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate as a solid.[1] A yield of around 85% can be expected.[1]

Caption: Workflow for the benzylic bromination of tert-butyl 4'-methylbiphenyl-2-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic route.

| Step | Reactant | Molar Equivalents | Key Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Iodotoluene | 1.0 | (2-(tert-Butoxycarbonyl)phenyl)boronic acid (1.1), Pd(OAc)₂ (0.02), PPh₃ (0.08), K₂CO₃ (2.0) | 4-6 | 80-90 | 80-90 |

| 2 | tert-Butyl 4'-methylbiphenyl-2-carboxylate | 1.0 | NBS (1.05-1.1), AIBN (0.02) | 2-4 | ~60 | ~85[1] |

Conclusion

This guide has detailed a robust and efficient two-step synthesis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate from 4'-methylbiphenyl. The strategy leverages a modern Suzuki-Miyaura cross-coupling for the regioselective formation of the biaryl core, followed by a selective free-radical benzylic bromination using NBS. This approach offers high yields and selectivity, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications in the pharmaceutical sector.

References

-

Benzylic Bromination. Chemistry Steps. [Link]

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

- Process for preparing derivatives of biphenyl-2-carboxylic acid.

-

Friedel–Crafts reaction. Wikipedia. [Link]

- Process for preparing derivatives of biphenyl-2-carboxylic acid.

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

Sources

- 1. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Benzylic Bromination of tert-Butyl 4'-Methylbiphenyl-2-carboxylate

This guide provides a comprehensive examination of the benzylic bromination of tert-butyl 4'-methylbiphenyl-2-carboxylate, a key synthetic intermediate in the preparation of angiotensin II receptor antagonists.[1] We will delve into the underlying free-radical mechanism, provide field-proven experimental protocols, and discuss the critical parameters that ensure a selective and high-yield transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Selective Benzylic Bromination

Benzylic C-H bonds are inherently weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical.[2][3] This unique reactivity allows for selective functionalization at the position adjacent to an aromatic ring. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a cornerstone of synthetic chemistry for achieving this transformation.[4][5][6]

The target molecule, tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, is a crucial building block in the synthesis of various pharmaceuticals. Its precursor, tert-butyl 4'-methylbiphenyl-2-carboxylate, is readily accessible and serves as an ideal substrate for selective benzylic bromination.[7][8] Understanding the nuances of this reaction is paramount for efficient and scalable synthesis.

The Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of tert-butyl 4'-methylbiphenyl-2-carboxylate proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[9][10][11]

Initiation: The Genesis of Radicals

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating.[12][13] AIBN is a preferred initiator due to its predictable decomposition rate and the formation of a stable nitrogen gas molecule, which drives the reaction forward.[12][14] The resulting 2-cyanoprop-2-yl radicals are then poised to start the chain reaction.[12]

Alternatively, the initiation can be triggered by the homolytic cleavage of a small amount of bromine (Br₂) present in the N-bromosuccinimide (NBS) reagent, often facilitated by heat or light.[2][15]

Propagation: The Self-Sustaining Cycle

The propagation phase consists of two key steps that constitute the chain reaction:[16][17]

-

Hydrogen Abstraction: A bromine radical (Br•), generated in situ, abstracts a hydrogen atom from the benzylic methyl group of tert-butyl 4'-methylbiphenyl-2-carboxylate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[18][19] The stability of this radical is significantly greater than that of radicals formed at other positions on the molecule.[3][18]

-

Bromine Transfer: The newly formed benzylic radical reacts with a molecule of bromine (Br₂) to yield the desired product, tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, and a new bromine radical. This bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.[15][16]

The role of N-bromosuccinimide (NBS) is crucial here. It serves as a source of bromine at a low and constant concentration.[2][20] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) generated during the hydrogen abstraction step, which regenerates the bromine needed for the propagation cycle.[15][20] Maintaining a low concentration of Br₂ is essential to prevent competing electrophilic addition reactions to the aromatic rings.[20][21]

Termination: Concluding the Chain

The chain reaction is terminated when two radical species combine to form a non-radical product.[9][22] This can occur through the combination of two bromine radicals, two benzylic radicals, or a benzylic radical and a bromine radical.[15] These termination steps are relatively infrequent compared to the propagation steps as long as the concentration of radicals in the reaction mixture is low.[23]

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the reaction mechanism and a typical experimental workflow are illustrated below using Graphviz diagrams.

Reaction Mechanism Diagram

Caption: Free-radical mechanism of benzylic bromination.

Experimental Workflow Diagram

Caption: General experimental workflow for benzylic bromination.

Field-Proven Experimental Protocol

The following protocol is a robust and scalable method for the synthesis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[1]

Reagents and Materials:

-

tert-Butyl 4'-methylbiphenyl-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Methyl acetate (solvent)

-

Isopropanol

-

Water

-

Anhydrous sodium acetate

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge tert-butyl 4'-methylbiphenyl-2-carboxylate, N-bromosuccinimide (NBS), a catalytic amount of azobisisobutyronitrile (AIBN), and methyl acetate.[1]

-

Reaction Execution: Heat the mixture to approximately 60°C. The reaction is often accompanied by a color change from yellowish/orange to nearly colorless, indicating the consumption of bromine.[1]

-

Solvent Exchange and Precipitation: Upon reaction completion, distill off a significant portion of the methyl acetate. Add isopropanol, water, and anhydrous sodium acetate to the reaction mixture.[1]

-

Product Isolation: Cool the mixture to 15-25°C and continue stirring to facilitate precipitation. Collect the solid product by filtration or centrifugation.[1]

-

Washing and Drying: Wash the collected solid with a mixture of acetone and water. Dry the product under vacuum to obtain tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[1]

Key Reaction Parameters and Data

The success of the benzylic bromination is highly dependent on carefully controlling the reaction parameters. The table below summarizes key data and considerations.

| Parameter | Value/Consideration | Rationale and Field Insights |

| Substrate Purity | >98% | Impurities can lead to side reactions and lower yields. The starting material, tert-butyl 4'-methylbiphenyl-2-carboxylate, can be synthesized from 4'-methyl-2-biphenylcarboxylic acid and isobutene.[24] |

| NBS Stoichiometry | ~1.1 equivalents | A slight excess of NBS ensures complete conversion of the starting material. |

| AIBN Loading | 1-5 mol% | A catalytic amount is sufficient to initiate the chain reaction.[25] Higher loadings are generally not necessary and can lead to increased side products. |

| Solvent | Methyl Acetate, CCl₄ (historical) | Carbon tetrachloride was traditionally used but is now largely replaced due to environmental and safety concerns.[4][26] Methyl acetate is a suitable alternative.[1] The solvent should be non-reactive towards radicals. |

| Temperature | 60-80°C (Reflux) | The temperature should be sufficient to induce the decomposition of AIBN and drive the reaction at a reasonable rate.[14] |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC until the starting material is consumed. |

| Typical Yield | ~85% | This reaction is generally high-yielding when performed under optimal conditions.[1] |

Conclusion and Outlook

The benzylic bromination of tert-butyl 4'-methylbiphenyl-2-carboxylate via the Wohl-Ziegler reaction is a highly efficient and selective method for the synthesis of this key pharmaceutical intermediate. A thorough understanding of the free-radical mechanism, coupled with careful control of experimental parameters, is essential for achieving high yields and purity. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this critical transformation in their synthetic endeavors. Future work may focus on developing even more environmentally benign solvent systems and catalytic approaches to further enhance the sustainability of this important reaction.[27][28]

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Retrieved from [Link]

-

Wikipedia. (2024). Azobisisobutyronitrile. Retrieved from [Link]

-

Tuleen, D. L., & Hess, B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry. Journal of Chemical Education, 48(7), 476. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]

-

Wikipedia. (2024). Wohl–Ziegler bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]

-

Fiveable. (n.d.). Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

WordPress.com. (2013). Wohl-Ziegler Reaction. Retrieved from [Link]

-

HPMC manufacturer. (2025). aibn initiator. Retrieved from [Link]

-

Daugulis, O., & Zhong, X. (2019). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 21(10), 3746–3749. Retrieved from [Link]

- Google Patents. (n.d.). US6369266B1 - Process for producing tert-butyl 4′-methyl-2-biphenylcarboxlate.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the methane - bromine free radical substitution mechanism. Retrieved from [Link]

-

Enlighten Theses. (2019). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-